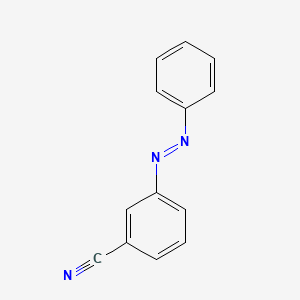

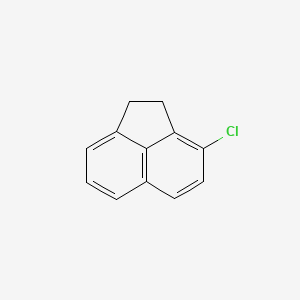

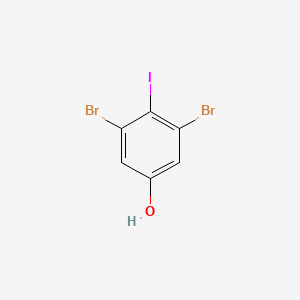

![molecular formula C7H13N3O B3053800 1,3,8-Triazaspiro[4.5]decan-4-one CAS No. 56186-25-5](/img/structure/B3053800.png)

1,3,8-Triazaspiro[4.5]decan-4-one

Vue d'ensemble

Description

“1,3,8-Triazaspiro[4.5]decan-4-one” is a chemical compound with the molecular formula C7H13N3O . It is also known as a metabolite of long-acting neuroleptic agent Fluspirilene .

Synthesis Analysis

The synthesis of some novel this compound urea derivatives was constructed under ultrasound-assisted synthesis method by reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates . Another synthesis method involved the Strecker reaction with aniline and trimethylsilyl cyanide .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 155.20 g/mol . Other physical and chemical properties are not well-documented in the literature.

Applications De Recherche Scientifique

Ultrasound-Assisted Synthesis

Researchers have utilized ultrasound-assisted synthesis methods to construct novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. This method provides environmental friendliness, energy efficiency, short reaction time, and greater selectivity under ambient conditions (Velupula et al., 2021).

High-Affinity Ligand Synthesis

The compound 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, among others, has been identified as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of a series of optimized ligands (Röver et al., 2000).

Anti-Leukemic Activity

1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one shows interesting cytotoxic potential against several human leukemia cell lines, demonstrating its anti-leukemic activity (Guillon et al., 2020).

Optimization of Derivatives Synthesis

The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives from specific starting materials on a solid support, using a parallel combinatorial approach, has been reported. This includes optimization of synthesis on SynPhase™ Lanterns (Bedos et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1,3,8-Triazaspiro[4.5]decan-4-one is the c subunit of ATP synthase (Csub) . This protein has been identified as one of the PTP-forming proteins and as a target for cardioprotection .

Mode of Action

This compound inhibits Permeability Transition Pores (PTP) through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism . This compound interacts with its target, the c subunit of ATP synthase, and results in the inhibition of PTP .

Biochemical Pathways

The compound affects the pathway involving the c subunit of ATP synthase and its role in the formation of Permeability Transition Pores (PTP) . The inhibition of PTP by this compound can prevent ischemia reperfusion injury (IRI), which is particularly important in the context of cardiac reperfusion injury .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of PTP . This inhibition can prevent the side effects related to Oligomycin A, a well-known c subunit interactor .

Analyse Biochimique

Biochemical Properties

It has been synthesized as a potential ligand, indicating that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKPNHLSQGAUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621630 | |

| Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56186-25-5 | |

| Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

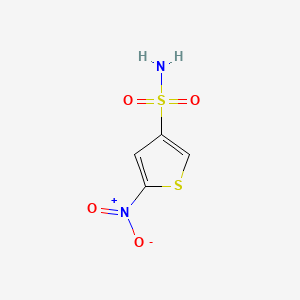

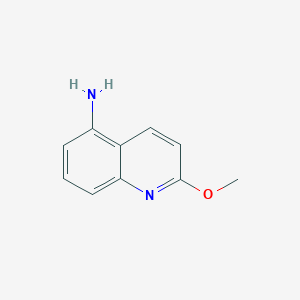

![4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid](/img/structure/B3053722.png)

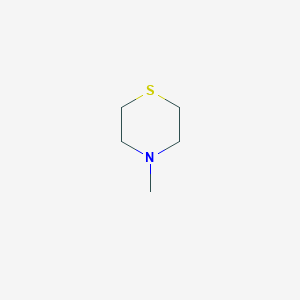

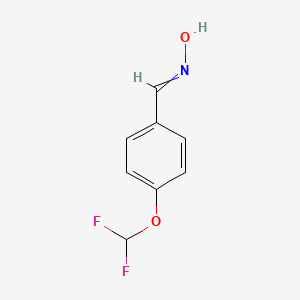

![2-[(2-Chloropyrimidin-4-yl)amino]ethanol](/img/structure/B3053726.png)